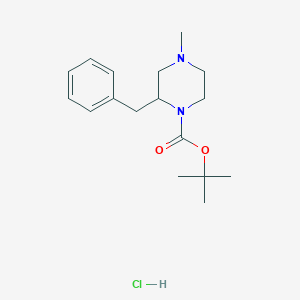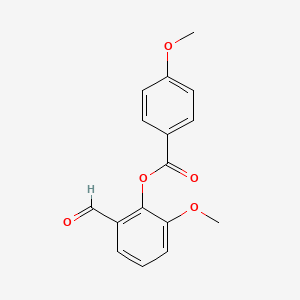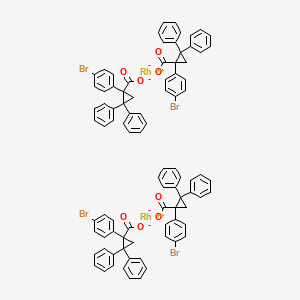![molecular formula C22H20N2O4Se B12500710 4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12500710.png)
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is an organic compound with the molecular formula C22H20N2O4Se It is a derivative of benzoselenadiazole, a heterocyclic compound containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole typically involves the reaction of 2,4-dimethoxyphenylboronic acid with 4,7-dibromo-2,1,3-benzoselenadiazole under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of substituted benzoselenadiazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in organic electronics, where the compound can enhance the efficiency of charge transport. Additionally, its potential biological activities may involve interactions with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Uniqueness
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is unique due to its specific substitution pattern and the presence of selenium in its structure. This gives it distinct electronic properties, making it particularly valuable in the field of organic electronics. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Eigenschaften
Molekularformel |
C22H20N2O4Se |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
4,7-bis(2,4-dimethoxyphenyl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C22H20N2O4Se/c1-25-13-5-7-15(19(11-13)27-3)17-9-10-18(22-21(17)23-29-24-22)16-8-6-14(26-2)12-20(16)28-4/h5-12H,1-4H3 |
InChI-Schlüssel |
CBLLOZBXPRBTMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C3=N[Se]N=C23)C4=C(C=C(C=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)



![N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride](/img/structure/B12500654.png)
![{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile](/img/structure/B12500673.png)
![Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B12500679.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B12500681.png)
![N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12500687.png)
![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12500719.png)
